Lisinopril N6-Ethyl Carbamate
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Overview
Description
Preparation Methods
The synthesis of Lisinopril N6-Ethyl Carbamate involves the carbamoylation of primary, secondary, and aromatic amines. One common method is the reaction of amines with organic carbonates such as dimethyl carbonate in the presence of solid catalysts like Fe₂O₃ or Fe₂O₃/SiO₂ . This phosgene-free synthesis route is environmentally friendly and efficient.
Chemical Reactions Analysis
Lisinopril N6-Ethyl Carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Lisinopril N6-Ethyl Carbamate has several applications in scientific research:
Chemistry: It is used as a reference material in the synthesis of other carbamate derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its parent compound, Lisinopril.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic uses.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
Lisinopril N6-Ethyl Carbamate, like its parent compound Lisinopril, inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The result is vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
Lisinopril N6-Ethyl Carbamate can be compared to other carbamate derivatives such as:
Ethyl Carbamate: Known for its genotoxic and carcinogenic properties, primarily found in fermented foods and alcoholic beverages.
Methyl Carbamate: Used in the synthesis of pesticides and pharmaceuticals.
Propyl Carbamate: Utilized in the production of various industrial chemicals. This compound is unique due to its specific application as an impurity of Lisinopril and its role in ACE inhibition
Properties
Molecular Formula |
C24H35N3O7 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(ethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H35N3O7/c1-2-34-24(33)25-15-7-6-11-18(21(28)27-16-8-12-20(27)23(31)32)26-19(22(29)30)14-13-17-9-4-3-5-10-17/h3-5,9-10,18-20,26H,2,6-8,11-16H2,1H3,(H,25,33)(H,29,30)(H,31,32)/t18-,19-,20-/m0/s1 |
InChI Key |
KUQVPAUFGPSCJB-UFYCRDLUSA-N |
Isomeric SMILES |
CCOC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCOC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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